molecular formula C25H24N2O3 B2954203 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide CAS No. 941910-75-4

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2954203
CAS No.: 941910-75-4
M. Wt: 400.478
InChI Key: QSEYCNKFVJJHAC-UHFFFAOYSA-N
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Description

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide is a synthetic small molecule characterized by a tetrahydroquinolinone core substituted with a benzyl group at the N1 position and an o-tolyloxy-acetamide moiety at the C6 position. The tetrahydroquinolinone scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-18-7-5-6-10-23(18)30-17-24(28)26-21-12-13-22-20(15-21)11-14-25(29)27(22)16-19-8-3-2-4-9-19/h2-10,12-13,15H,11,14,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEYCNKFVJJHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H26N2O2
Molecular Weight362.47 g/mol
LogP4.7155
Polar Surface Area38.902 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various pathogens, including dermatophytes and Candida albicans. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Study:
A study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against fungal strains. The compound exhibited an IC50 value lower than 10 µg/mL against Candida albicans, indicating potent antifungal activity .

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed using various in vitro assays such as DPPH and FRAP tests. These assays measure the ability of a compound to scavenge free radicals and reduce oxidative stress.

Research Findings:
In vitro studies showed that the compound had a significant reduction in DPPH radical concentration, suggesting strong antioxidant capabilities. The results indicated that it could be a candidate for developing new antioxidant agents in pharmaceutical applications .

3. Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Tetrahydroquinoline derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
SK-Mel 5 (Melanoma)9.7Apoptosis induction
MCF-7 (Breast Cancer)15.5Cell cycle arrest
HeLa (Cervical Cancer)12.3Inhibition of DNA synthesis

In one study, the compound demonstrated selective cytotoxicity towards melanoma cells with an IC50 value of 9.7 µM, highlighting its potential as an anticancer agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The structure allows for intercalation with DNA and modulation of protein functions, which may contribute to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide and related compounds from the evidence:

Compound Name / ID Core Structure Substituents / Functional Groups Synthesis Highlights Biological Activity / Notes Reference ID
Target Compound 1,2,3,4-Tetrahydroquinolin-2-one N1-Benzyl; C6-(o-tolyloxy)acetamide Likely involves chloroacetylation and nucleophilic substitution (inferred from similar routes) Hypothesized auxin-like or kinase inhibitory activity (based on analogs)
Compound 35 () 1,2,3,4-Tetrahydroquinolin-2-one N1-(2-(1-methylpyrrolidin-2-yl)ethyl); C6-thiophene-2-carboximidamide Chiral SFC separation; dihydrochloride salt formation High enantiomeric purity (ee >99%); potential CNS activity due to pyrrolidine moiety
WH7 () Acetamide 4-chloro-2-methylphenoxy; 1,2,4-triazole Substitution of chloroacetyl chloride with heterocycles Synthetic auxin agonist; plant growth regulation
Compound 533 () Acetamide 2,4-dichlorophenoxy; 4-methylpyridin-2-yl Similar to WH7, with pyridine substituent Enhanced herbicidal activity vs. 2,4-D
ZINC2716594 () Isoquinolin-1-one N1-(2-methylbenzyl); C5-linked benzodioxin Multi-step condensation and aminolysis Structural analog with improved solubility (benzodioxin group)
924829-85-6 () 1,2,3,4-Tetrahydroquinolin-2-one C6-(chloroacetamide)methyl Direct chloroacetylation of aminomethyl derivative Intermediate for agrochemical synthesis

Key Observations:

Core Structure Variations: The tetrahydroquinolinone core in the target compound and Compound 35 () provides rigidity and hydrogen-bonding sites, whereas WH7 and Compound 533 () utilize simpler acetamide backbones.

Substituent Effects: The N1-benzyl group in the target compound increases lipophilicity compared to the pyrrolidine-ethyl group in Compound 35, which may improve blood-brain barrier penetration . The o-tolyloxy group (2-methylphenoxy) in the target compound is less electron-withdrawing than the dichlorophenoxy groups in Compound 533, possibly reducing herbicidal potency but improving metabolic stability .

Synthesis Strategies: The target compound’s synthesis likely parallels , where chloroacetylation of an aminomethyl-tetrahydroquinolinone intermediate is followed by substitution with o-tolyloxy groups . This contrasts with , which employs chiral chromatography for enantiomer separation .

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